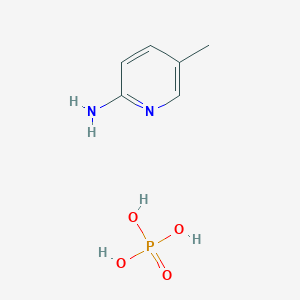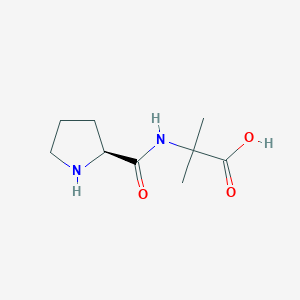![molecular formula C28H46OSn B12537240 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one CAS No. 820250-64-4](/img/structure/B12537240.png)
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one typically involves the reaction of phenylacetylene with tributyltin hydride in the presence of a catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alkanes or alcohols.
Substitution: The compound can undergo substitution reactions where the tributyltin group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one exerts its effects involves its ability to participate in various chemical reactions. The tributyltin group is particularly reactive, allowing the compound to form bonds with other molecules and participate in complex reaction pathways. Molecular targets and pathways involved include interactions with enzymes, receptors, and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one can be compared with similar compounds such as:
1-Phenyl-4-(tributylstannyl)-1H-1,2,3-triazole: This compound has a similar tributyltin group but differs in its overall structure and reactivity.
1-Phenyl-4-(tributylstannyl)but-1-en-3-one: Another compound with a tributyltin group, but with a shorter carbon chain.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for forming complex molecules .
Eigenschaften
CAS-Nummer |
820250-64-4 |
|---|---|
Molekularformel |
C28H46OSn |
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
1-phenyl-4-(1-tributylstannylethenyl)oct-1-en-3-one |
InChI |
InChI=1S/C16H19O.3C4H9.Sn/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14;3*1-3-4-2;/h6-10,12-13,15H,2-3,5,11H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
WNLQJHWOQCBHMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)

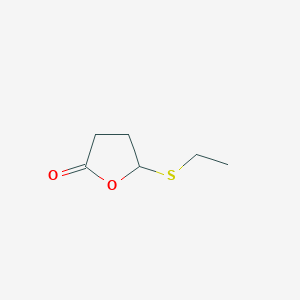
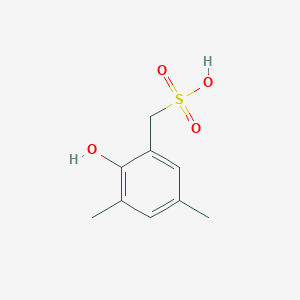
![4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537197.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)


![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
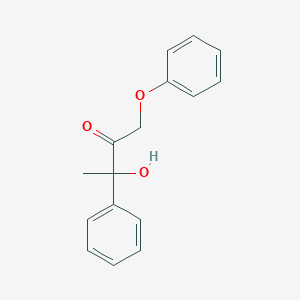

![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
